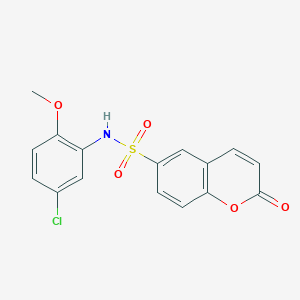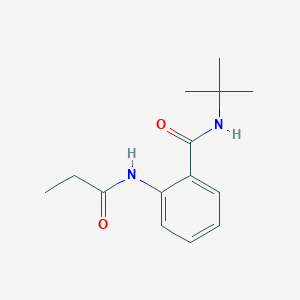![molecular formula C18H22N2O4S B4236734 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4236734.png)
2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide
Descripción general
Descripción
2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide, also known as MPSP, is a chemical compound that has been the subject of numerous scientific studies due to its potential use in various applications.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide is not fully understood, but it is believed to act on multiple targets in the body. 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, as well as activate signaling pathways that promote cell death in cancer cells. Additionally, 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to modulate neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. In inflammation research, 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to reduce inflammation and oxidative stress. In neurological disorder research, 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to improve cognitive function and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide in lab experiments is its potential to target multiple pathways involved in disease processes. Additionally, 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to have low toxicity in animal models. However, one limitation of using 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide. Another area of research could focus on identifying the specific targets of 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide in the body and elucidating its mechanism of action. Additionally, further research is needed to determine the efficacy of 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide in human clinical trials and to assess its potential for use in combination with other drugs.
Aplicaciones Científicas De Investigación
2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In inflammation research, 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to reduce inflammation in animal models. In neurological disorder research, 2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(propylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-12-19-25(22,23)16-10-8-15(9-11-16)20-18(21)13-24-17-7-5-4-6-14(17)2/h4-11,19H,3,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIBCLTEJQAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4236658.png)
![N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B4236663.png)

![ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4236688.png)
![N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4236690.png)

![N-allyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4236708.png)
![N-benzyl-2-[(benzylsulfonyl)amino]benzamide](/img/structure/B4236711.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4236718.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4236726.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4236744.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4236754.png)